molecular formula C19H18N2O3 B14986889 5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986889
M. Wt: 322.4 g/mol
InChI Key: XHOWMIJTHYDYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two aromatic rings with various substituents, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as 4-methoxyaniline, in the presence of coupling reagents like EDCI or DCC.

    Substitution Reactions: The aromatic rings can be functionalized with methyl and methoxy groups through electrophilic aromatic substitution reactions using reagents like methyl iodide and methoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are also crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, to form corresponding carboxylic acids.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Lacks the dimethylphenyl group.

    5-phenyl-1,2-oxazole-3-carboxamide: Lacks both the dimethyl and methoxy substituents.

Uniqueness

5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the dimethyl and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-12-4-5-14(10-13(12)2)18-11-17(21-24-18)19(22)20-15-6-8-16(23-3)9-7-15/h4-11H,1-3H3,(H,20,22)

InChI Key

XHOWMIJTHYDYMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.